molecular formula C10H2Mn-10 B1584349 Cyclopenta-1,3-diene;manganese CAS No. 73138-26-8

Cyclopenta-1,3-diene;manganese

Cat. No. B1584349
CAS RN: 73138-26-8
M. Wt: 177.06 g/mol
InChI Key: HDTBMGOTBXMORT-UHFFFAOYSA-N
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Description

Cyclopenta-1,3-diene is an organic compound with the formula C5H6 . It is a colorless liquid with a strong and unpleasant odor . At room temperature, this cyclic diene dimerizes over the course of hours to give dicyclopentadiene via a Diels–Alder reaction . This dimer can be restored by heating to give the monomer . The compound is mainly used for the production of cyclopentene and its derivatives . It is popularly used as a precursor to the cyclopentadienyl anion (Cp−), an important ligand in cyclopentadienyl complexes in organometallic chemistry .


Synthesis Analysis

Cyclopentadiene production is usually not distinguished from dicyclopentadiene since they interconvert . They are obtained from coal tar (about 10–20 g/tonne) and by steam cracking of naphtha (about 14 kg/tonne) . To obtain cyclopentadiene monomer, commercial dicyclopentadiene is cracked by heating to around 180 °C . The monomer is collected by distillation, and used soon thereafter .


Molecular Structure Analysis

The molecular formula of Cyclopenta-1,3-diene;manganese is C8H5MnO3 . The average mass is 204.062 Da and the monoisotopic mass is 203.962463 Da .


Chemical Reactions Analysis

Cyclopentadiene is a highly reactive diene in the Diels–Alder reaction because minimal distortion of the diene is required to achieve the envelope geometry of the transition state compared to other dienes . Famously, cyclopentadiene dimerizes . The conversion occurs in hours at room temperature, but the monomer can be stored for days at −20 °C .


Physical And Chemical Properties Analysis

Cyclopenta-1,3-diene is a colorless liquid with an irritating, terpene-like odor . It has a density of 0.802 g cm−3 . Its melting point is −90 °C and boiling point ranges from 39 to 43 °C . It is insoluble in water . The vapor pressure is 400 mmHg . The refractive index (nD) is 1.44 (at 20 °C) .

Scientific Research Applications

Organometallic Chemistry: Manganocenes

Cyclopenta-1,3-diene: serves as a ligand in organometallic chemistry to form manganocenes . These are manganese derivatives of metallocene, where manganese is sandwiched between two cyclopentadienyl anions. Manganocenes are studied for their unique electronic properties and potential applications in catalysis and organic synthesis .

Catalysis: Cyclopentadienyl-based Catalysts

The cyclopentadienyl anion derived from Cyclopenta-1,3-diene is a crucial component in the development of cyclopentadienyl-based catalysts. These catalysts are indispensable in various organic transformations, including polymerization and hydroformylation processes .

Material Science: EPDM Rubber Production

Cyclopenta-1,3-diene: undergoes Diels–Alder reactions with butadiene to produce ethylidene norbornene, a key comonomer in the production of EPDM (ethylene propylene diene monomer) rubbers. EPDM rubbers are widely used in automotive and construction industries due to their excellent resistance to weathering and ozone .

Synthetic Organic Chemistry: Synthesis of Cyclopentadienes

In synthetic organic chemistry, Cyclopenta-1,3-diene is utilized to synthesize various substituted cyclopentadienes. These compounds are then used to create a wide array of metallocenes, which are valuable in numerous catalytic processes .

Safety and Hazards

Cyclopenta-1,3-diene is a highly volatile and flammable substance . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Cyclopenta-1,3-diene and its substituted congeners have played an important role in organic chemistry since their discovery . It is often used as a precursor to the cyclopentadienyl anion (Cp−), an important ligand in cyclopentadienyl complexes in organometallic chemistry . This suggests that it will continue to be a significant compound in future research and applications.

properties

IUPAC Name

cyclopenta-1,3-diene;manganese
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H.Mn/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTBMGOTBXMORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Mn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Mn-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 433934

CAS RN

73138-26-8
Record name Manganocene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopenta-1,3-diene;manganese
Reactant of Route 2
Cyclopenta-1,3-diene;manganese

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